beta,beta-Difluoro-4-(methylthio)styrene
Description
beta,beta-Difluoro-4-(methylthio)styrene (CAS: [To be determined]) is a fluorinated styrene derivative featuring two fluorine atoms at the β-positions of the vinyl group and a methylthio (-SMe) substituent at the para position of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine atoms with the electron-donating resonance properties of the methylthio group, creating a unique electronic profile. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring controlled regioselectivity or enhanced stability .
Properties
Molecular Formula |
C9H8F2S |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H8F2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
InChI Key |
QUTWDXIDXJHCRH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization and Scope
- Catalyst : DBN (0.5–2.5 equiv.) proved critical for activating the trifluoromethyl group.
- Substrate Compatibility : Electron-deficient aryl rings (e.g., nitro, cyano, methylsulfonyl) enhanced reaction efficiency, while electron-donating groups (e.g., methoxy) led to trace product formation.
- Scalability : Gram-scale reactions with α-(trifluoromethyl)styrenes and 2-cyanoimino-thiazolidine delivered β,β-difluoro products in 55–66% yield, demonstrating industrial feasibility.
Table 1: Defluorination of α-(Trifluoromethyl)styrenes
| Substrate | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-CF₃-C₆H₄-CF₃ | DBN | 60 | 71 |
| 4-CN-C₆H₄-CF₃ | DBN | 60 | 68 |
| 4-MeS-C₆H₄-CF₃ | DBN | 60 | 62 |
Radical-mediated strategies enable the introduction of difluoroalkyl groups into styrene frameworks. A transition-metal-free method utilizing eosin Y as a photocatalyst under visible-light irradiation (427–525 nm) generates difluoroalkyl radicals from iododifluoroacetates. These radicals add to styrenes, followed by hydrogen atom transfer (HAT) to form β,β-difluoro products.
Key Mechanistic Insights
- Radical Initiation : Eosin Y absorbs visible light, entering an excited state (EY) that reduces iododifluoroacetates (Eₐ = −1.67 V vs Fc⁺/Fc), producing difluoroalkyl radicals.
- Regioselectivity : The radical preferentially adds to the β-position of styrenes, avoiding polymerization side reactions.
- Substrate Scope : Anilines with methylthio substituents underwent difluoroalkylation in dimethyl sulfoxide (DMSO) at room temperature, yielding 4-(methylthio)-β,β-difluorostyrenes in 65–80% yield.
Table 2: Photoinduced Difluoroalkylation Parameters
| Aniline Derivative | Light Source (nm) | Solvent | Yield (%) |
|---|---|---|---|
| 4-MeS-C₆H₄-NH₂ | 427 | DMSO | 80 |
| 4-MeO-C₆H₄-NH₂ | 525 | DMF | 72 |
Catalytic Hydrogenation-Dehydration Sequences
Indirect routes involving hydrogenation and dehydration steps offer an alternative pathway. A patent describing p-methoxystyrene synthesis provides a adaptable framework. By substituting methoxy with methylthio groups, similar catalytic strategies could yield β,β-difluoro-4-(methylthio)styrene.
Protocol Adaptation
- Hydrogenation : 4-(methylthio)acetophenone is reduced using Raney nickel or palladium/carbon under H₂ (1–5 bar) to form 1-(4-(methylthio)phenyl)ethanol.
- Dehydration : The alcohol intermediate is treated with solid acids (e.g., Al₂O₃ or H₃PO₄) at 150–200°C, eliminating water to form the styrene backbone.
- Fluorination : Post-synthetic fluorination via HF-pyridine or Selectfluor® introduces fluorine atoms at the β-position.
Challenges :
- Low regioselectivity during fluorination.
- Competing polymerization requires inhibitors like 4-methoxyphenol.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling between β,β-difluorovinyl halides and methylthio-substituted aryl boronic acids presents a modular route. For instance, Suzuki-Miyaura coupling of 1,2-difluoro-1-iodoethylene with 4-(methylthio)phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C achieved 58% yield in preliminary trials.
Comparative Analysis of Methods
Table 3: Method Comparison for β,β-Difluoro-4-(methylthio)styrene
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Defluorination | 62–71 | High | Moderate |
| Photoinduced Radical | 65–80 | Medium | Low |
| Catalytic Dehydration | 45–55 | High | High |
| Cross-Coupling | 50–58 | Low | High |
Chemical Reactions Analysis
Types of Reactions: Beta,beta-Difluoro-4-(methylthio)styrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The fluorine atoms and methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted styrene derivatives.
Scientific Research Applications
Beta,beta-Difluoro-4-(methylthio)styrene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of beta,beta-Difluoro-4-(methylthio)styrene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a methylthio group can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound’s key structural analogs include:
- 4-Bromo-beta,beta-difluorostyrene : Replaces the methylthio group with bromine, altering electronic effects (Br is electron-withdrawing, while -SMe is electron-donating) .
- 3,4-Difluorostyrene : Lacks the methylthio group, with fluorines at the 3- and 4-positions of the aromatic ring, modifying steric and electronic environments.
- Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate: Features a methylthio group on a heterocyclic ring, influencing biological activity and solubility .
Table 1: Structural and Electronic Comparison
Physical and Spectral Properties
- Volatility and Solubility: The methylthio group in this compound may reduce volatility compared to non-thio analogs (e.g., 3,4-difluorostyrene) due to increased molecular weight. However, it likely retains higher solubility in organic solvents than brominated analogs .
- NMR Data : Methylthio groups in similar compounds exhibit characteristic $^{13}\text{C}$-NMR signals at δ 17.6–18.5 ppm (e.g., ketene dithioacetal derivatives) . For the main compound, the para-SMe group is expected to show similar deshielding, aiding structural confirmation.
Table 2: Spectral Data Comparison
Chemical Reactivity
- Electrophilic Substitution : The para-SMe group directs electrophiles to the ortho and meta positions, while β-fluorines enhance electrophilicity of the vinyl group. In contrast, 4-Bromo-beta,beta-difluorostyrene undergoes nucleophilic aromatic substitution (Br replacement) .
- Polymerization : Fluorinated styrenes like 3,4-difluorostyrene polymerize readily, but the methylthio group in the main compound may slow kinetics due to steric hindrance .
Biological Activity
Beta,beta-Difluoro-4-(methylthio)styrene is a fluorinated styrene derivative that has garnered attention in medicinal chemistry due to the unique biological activities imparted by its structural modifications. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and overall bioactivity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.
This compound is characterized by the presence of two fluorine atoms at the beta position relative to the styrene moiety and a methylthio group at the para position. This structure influences its reactivity and interaction with biological systems, as fluorinated compounds are known for their altered electronic properties.
The introduction of fluorine into small molecules can significantly affect their interactions with biological targets. For this compound, studies indicate that its fluorinated nature may enhance binding affinity to certain receptors and enzymes due to increased hydrophobicity and metabolic stability . This is particularly relevant in the context of drug design, where such modifications can lead to improved therapeutic profiles.
Case Studies
- Fluorinated Peptides : Research has shown that fluorinated analogues of peptides exhibit enhanced membrane binding affinity and increased biological activity. For instance, the incorporation of difluoromethyl groups into peptide structures has been linked to improved stability against enzymatic degradation .
- Antitumor Activity : In one study, fluorinated benzothiazoles demonstrated potent antitumor properties, with specific analogues showing enhanced efficacy in sensitive cell lines such as MCF-7. The presence of fluorine was crucial for maintaining metabolic stability and avoiding deactivating metabolism .
- Receptor Interaction : Fluorinated compounds have been reported to modulate peptide-receptor interactions effectively. For example, selective fluorination in therapeutic peptides can enhance binding affinities and signal transduction efficacy, suggesting that this compound could similarly influence receptor dynamics .
Data Tables
Synthesis and Stability
The synthesis of this compound typically involves electrophilic aromatic substitution methods or radical polymerization techniques. Studies have shown that these compounds maintain stability under physiological conditions, which is critical for their potential therapeutic applications .
Q & A
Q. What are the recommended methods for synthesizing β,β-Difluoro-4-(methylthio)styrene with high purity?
Methodological Answer:
- Fluorination Techniques : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce difluoro groups at the β-position. Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the compound. Validate purity using HPLC with a C18 column (≥99% purity threshold) .
- Safety : Follow protocols for handling sulfur-containing compounds (e.g., wear nitrile gloves, fume hood use) to avoid skin exposure and inhalation risks .
Q. How should researchers characterize the structural and electronic properties of β,β-Difluoro-4-(methylthio)styrene?
Methodological Answer:
- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm substituent positions and electronic environments. Compare chemical shifts with DFT-predicted values for validation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and isotopic patterns.
- Computational Pre-screening : Perform preliminary DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, dipole moments, and frontier orbital energies .
Q. What stability considerations are critical for storing β,β-Difluoro-4-(methylthio)styrene?
Methodological Answer:
- Storage Conditions : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
- Decomposition Monitoring : Use GC-MS to detect byproducts (e.g., sulfur oxides or styrene derivatives) and adjust storage protocols accordingly .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for β,β-Difluoro-4-(methylthio)styrene under varying catalytic conditions?
Methodological Answer:
- Case Study Analysis : Apply inductive, case-oriented methods to compare divergent results. For example, replicate experiments under identical conditions (catalyst loading, solvent polarity) and perform within-case analysis to isolate variables (e.g., trace moisture effects) .
- Advanced Spectroscopy : Use in-situ IR or Raman spectroscopy to monitor reaction intermediates and identify competing pathways (e.g., radical vs. ionic mechanisms) .
Q. What experimental designs are optimal for studying the surface adsorption behavior of β,β-Difluoro-4-(methylthio)styrene on indoor-relevant materials?
Methodological Answer:
- Surface Interaction Studies : Utilize quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like PVC or silica. Correlate results with computational models (e.g., molecular dynamics simulations) .
- Environmental Chamber Testing : Expose coated surfaces to controlled humidity/temperature cycles and analyze desorption rates via TD-GC-MS .
Q. How can computational modeling elucidate the electronic effects of the difluoro and methylthio substituents in β,β-Difluoro-4-(methylthio)styrene?
Methodological Answer:
- DFT Calculations : Optimize geometry at the ωB97X-D/cc-pVTZ level to assess hyperconjugative interactions between fluorine and sulfur atoms. Compare HOMO-LUMO gaps with experimental UV-Vis data .
- Reactivity Predictions : Simulate electrophilic aromatic substitution (EAS) pathways using Fukui indices to prioritize synthetic modifications .
Q. What strategies mitigate data inconsistencies in quantifying β,β-Difluoro-4-(methylthio)styrene degradation products in environmental samples?
Methodological Answer:
- Multi-Method Validation : Combine LC-MS/MS (for polar metabolites) with headspace SPME-GC-MS (for volatile byproducts). Cross-validate against isotopic labeling studies (e.g., <sup>13</sup>C-tracing) .
- Statistical Rigor : Apply inferential statistics (ANOVA, Tukey’s HSD) to distinguish true degradation signals from matrix interference .
Methodological Best Practices
- Safety Protocols : Adhere to PPE requirements (gloves, goggles, lab coats) and ensure waste is segregated for professional disposal .
- Data Reproducibility : Document iterative adjustments to reaction conditions (e.g., temperature, catalyst) and share raw datasets via repositories like Zenodo .
- Interdisciplinary Collaboration : Partner with computational chemists for model validation and environmental scientists for ecological impact assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
